N-[1-[diethoxy(methyl)silyl]oxyethyl]aniline

Silane Coupling Agents Hydrolysis Kinetics Moisture-Cure Adhesives

N-[1-[diethoxy(methyl)silyl]oxyethyl]aniline (CAS 3473-76-5), also known as anilino-methyl-triethoxysilane (AMT) or N-phenylaminomethyltriethoxysilane, is an organosilicon compound with molecular formula C13H23NO3Si and molecular weight 269.41 g/mol. It is classified as an α-silane coupling agent wherein the aniline functional group is separated from the silicon atom by a single methylene bridge, distinguishing it structurally from γ-aminopropyl silanes.

Molecular Formula C13H23NO3Si
Molecular Weight 269.41 g/mol
Cat. No. B13999989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-[diethoxy(methyl)silyl]oxyethyl]aniline
Molecular FormulaC13H23NO3Si
Molecular Weight269.41 g/mol
Structural Identifiers
SMILESCCO[Si](C)(OCC)OC(C)NC1=CC=CC=C1
InChIInChI=1S/C13H23NO3Si/c1-5-15-18(4,16-6-2)17-12(3)14-13-10-8-7-9-11-13/h7-12,14H,5-6H2,1-4H3
InChIKeyVELDVSSSOKBHCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[1-[diethoxy(methyl)silyl]oxyethyl]aniline CAS 3473-76-5: Chemical Identity and Structural Classification for Procurement


N-[1-[diethoxy(methyl)silyl]oxyethyl]aniline (CAS 3473-76-5), also known as anilino-methyl-triethoxysilane (AMT) or N-phenylaminomethyltriethoxysilane, is an organosilicon compound with molecular formula C13H23NO3Si and molecular weight 269.41 g/mol [1]. It is classified as an α-silane coupling agent wherein the aniline functional group is separated from the silicon atom by a single methylene bridge, distinguishing it structurally from γ-aminopropyl silanes [2]. The compound features a diethoxy(methyl)silyl moiety capable of undergoing hydrolysis and condensation, coupled with an N-phenylamino group that confers organophilic character and potential for further functionalization . The diethoxy(methyl) configuration presents a different hydrolysis profile compared to trimethoxy analogs, with the methyl group on silicon and ethoxy leaving groups modulating both reactivity kinetics and the hydrophobicity of resulting siloxane networks .

Why Generic Substitution of N-[1-[diethoxy(methyl)silyl]oxyethyl]aniline with Conventional Aminosilanes Compromises Formulation Performance


Substituting N-[1-[diethoxy(methyl)silyl]oxyethyl]aniline with a conventional γ-aminopropyl silane (e.g., 3-aminopropyltriethoxysilane, APTES) or a methoxy analog (e.g., N-((dimethoxy(methyl)silyl)methyl)aniline) is not functionally equivalent. The α-silane architecture of the target compound positions the electron-donating nitrogen atom in close proximity to the silicon center, which accelerates the hydrolysis rate relative to γ-aminopropyl silanes [1]. This accelerated hydrolysis translates to faster crosslinking kinetics and earlier development of mechanical integrity in moisture-cure systems. Furthermore, the diethoxy(methyl) substitution pattern differs fundamentally from trimethoxy silanes in both hydrolysis rate (methoxy groups hydrolyze more rapidly than ethoxy groups under equivalent acidic conditions) and the hydrophobicity of the resultant siloxane network [2]. The phenylamino moiety also provides distinct organocompatibility and potential for π-π interactions with aromatic polymer matrices, a feature absent in aliphatic aminosilanes. These structural differences manifest in quantifiable variations in composite mechanical reinforcement and interfacial adhesion, as documented in the evidence below [3].

N-[1-[diethoxy(methyl)silyl]oxyethyl]aniline: Quantifiable Differential Performance Evidence Versus Analogs and Baselines


α-Silane Architecture: Accelerated Hydrolysis Kinetics Compared to γ-Aminopropyl Silanes

N-[1-[diethoxy(methyl)silyl]oxyethyl]aniline is an α-silane wherein the nitrogen atom is separated from silicon by a single methylene group. This geometry places the electron-donating nitrogen in close proximity to the silicon center, which accelerates the hydrolysis reaction compared to γ-aminopropyl silanes such as 3-aminopropyltriethoxysilane (APTES) where a three-carbon spacer separates the amino group from silicon [1]. While direct quantitative kinetic constants for this specific compound are not publicly available, the class-level effect is well-documented for α-aminosilanes: the hydrolysis rate of α-methacryloyloxy-methyl triethoxysilane in acidic solution is reported to be approximately 20 times that of its γ-methacryloyloxy-propyl triethoxysilane counterpart [2].

Silane Coupling Agents Hydrolysis Kinetics Moisture-Cure Adhesives

Diethoxy(methyl) vs. Trimethoxy Silanes: Differential Hydrolysis Kinetics and Network Hydrophobicity

The target compound bears diethoxy leaving groups and a non-hydrolyzable methyl group on silicon, contrasting with trimethoxy silane analogs such as N-((dimethoxy(methyl)silyl)methyl)aniline or 3-aminopropyltrimethoxysilane (APTMS). Under equivalent acidic hydrolysis conditions, trimethoxysilanes hydrolyze more rapidly than triethoxysilanes [1]. A comprehensive kinetic study of 14 alkoxy silane coupling agents in ethanol:water (80:20 w/w) under acidic conditions, monitored by 29Si NMR, established that the nature of the alkoxy group (methoxy vs. ethoxy) is a primary determinant of grafting potential toward OH-rich substrates [2]. The slower hydrolysis of ethoxy groups provides a longer pot life and more controlled condensation, while the methyl substituent on silicon reduces crosslink density and increases hydrophobicity of the resulting siloxane network compared to trialkoxy silanes.

Silane Hydrolysis Sol-Gel Chemistry Surface Modification

Carbon Fiber/Silicone Composite Mechanical Reinforcement: AMT-Modified vs. Unmodified Fiber Baseline

In a 2023 study published in Progress in Organic Coatings, N-[1-[diethoxy(methyl)silyl]oxyethyl]aniline (designated aniline-methyl-triethoxysilane, AMT) was grafted onto carbonaceous fiber (CF) surfaces via a one-step dipping method to fabricate CF/silicone resin (SR) composite coatings [1]. Mechanical testing of coatings containing CF modified with 1 wt% AMT coupling agent demonstrated a tensile strength increase of 45.32% and an elongation rate increase of 19.07% compared to coatings containing unmodified CF . The reinforcing mechanism was attributed to improved interfacial bonding and mechanical riveting arising from AMT-mediated surface roughness enhancement and polysiloxane formation via Si-OH condensation .

Composite Materials Carbon Fiber Interfacial Adhesion Silicone Coatings

Thermal Resistance Enhancement: AMT-Modified Composite vs. Unmodified Baseline

Thermogravimetric analysis (TGA) conducted on the AMT-modified CF/silicone resin composite coatings revealed that the siloxane layer formed via AMT grafting undergoes crosslinking at elevated temperatures [1]. This high-temperature crosslinking behavior was shown to be conducive to improving the thermal resistance of the composite coatings, thereby enhancing long-term stability under thermal stress . While the study did not report a specific numeric index for thermal resistance (e.g., Td5% or char yield difference), the TGA profile demonstrated that the AMT-derived siloxane network continues to develop structural integrity in the high-temperature regime rather than undergoing premature degradation, a behavior that distinguishes it from unmodified fiber composites where no such protective siloxane layer exists.

Thermal Stability Silicone Composites High-Temperature Coatings

Phenylamino Functionality: Organocompatibility and π-π Interaction Potential vs. Aliphatic Aminosilanes

The target compound incorporates an N-phenylamino (aniline) moiety, which distinguishes it from aliphatic aminosilanes such as APTES, APTMS, or N-(2-aminoethyl)-3-aminopropyltrimethoxysilane (DAMS). The aromatic ring enables π-π stacking interactions with aromatic polymer matrices including epoxy resins, phenolic resins, polyimides, and aromatic polyesters [1]. This phenyl group also modulates the basicity and nucleophilicity of the amine nitrogen compared to aliphatic amines. In the carbon fiber/silicone composite study, the presence of the phenylamino group contributed to enhanced compatibility between the modified fiber surface and the silicone resin matrix , though direct comparative data against aliphatic aminosilanes was not reported.

Polymer-Matrix Compatibility Aromatic Polymers Interfacial Adhesion

N-[1-[diethoxy(methyl)silyl]oxyethyl]aniline: Validated Application Scenarios Derived from Quantitative Performance Evidence


Carbon Fiber-Reinforced Silicone Composite Coatings for High-Temperature Protective Applications

Based on the direct head-to-head evidence showing 45.32% tensile strength improvement and 19.07% elongation increase in CF/silicone composites modified with 1 wt% AMT [1], this compound is procurement-justified for manufacturing carbon fiber-reinforced silicone coatings destined for high-temperature environments. The TGA-confirmed siloxane crosslinking at elevated temperatures provides additional thermal durability [2]. Industries include aerospace engine component coatings, industrial bakeware release coatings, and protective layers for high-temperature processing equipment where mechanical integrity under thermal cycling is critical.

Moisture-Cure Adhesive and Sealant Formulations Requiring Accelerated Crosslinking Kinetics

The α-silane architecture of N-[1-[diethoxy(methyl)silyl]oxyethyl]aniline positions the nitrogen atom adjacent to silicon, accelerating hydrolysis compared to γ-aminopropyl silanes [1]. This class-level property makes the compound suitable for one-component moisture-cure silicone adhesives and sealants where rapid development of handling strength and shorter tack-free time are desirable. The diethoxy(methyl) configuration provides a controlled cure profile with longer pot life than trimethoxy analogs, while the methyl group on silicon contributes hydrophobicity to the cured network [2]. Applications include construction sealants, automotive assembly adhesives, and electronic device encapsulation where cure speed and moisture resistance are procurement priorities.

Surface Modification of Inorganic Fillers for Aromatic Polymer Matrix Composites

The N-phenylamino group of this silane enables π-π interactions with aromatic polymer matrices such as epoxy, phenolic, and polyimide resins [1]. This property, combined with its silane coupling capability, justifies procurement for surface treatment of glass fibers, silica, metal oxides (aluminum hydroxide, kaolin, wollastonite, mica), and pigments intended for incorporation into aromatic polymer composites [2]. The enhanced organocompatibility promotes improved filler dispersion, interfacial adhesion, and ultimately composite mechanical performance, which is directly relevant to producers of fiber-reinforced plastics, filled engineering thermoplastics, and high-performance electronic packaging materials.

Synthesis of Aniline-Functionalized Silyl-Modified Polymers as Binders and Crosslinkers

N-[1-[diethoxy(methyl)silyl]oxyethyl]aniline serves as a reactive monomer or crosslinker in the production of silyl-modified polymers that function as binders in adhesives and sealants [1]. The diethoxy silyl group enables moisture-triggered crosslinking, while the aniline moiety can participate in additional curing chemistries (e.g., with epoxies or isocyanates). The compound can also act as a water scavenger in silane-crosslinking formulations [2]. Procurement for polymer synthesis is supported by its commercial availability in technical grades with purity ≥97.0% by GC , suitable for industrial-scale production of hybrid organic-inorganic polymer systems.

Technical Documentation Hub

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